
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines features from both tetrahydroquinoline and benzenesulfonamide moieties, which may confer various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O4S with a molecular weight of 378.45 g/mol. Its structure includes:
- A tetrahydroquinoline ring, which is known for its interaction with neurotransmitter systems.
- A benzenesulfonamide group, which is often associated with antibacterial and carbonic anhydrase inhibitory activities.
Property | Value |
---|---|
Molecular Formula | C19H22N2O4S |
Molecular Weight | 378.45 g/mol |
CAS Number | 1324207-04-6 |
Anti-inflammatory and Anticancer Properties
Recent studies have indicated that this compound exhibits anti-inflammatory and anticancer properties. The mechanism of action appears to involve modulation of various signaling pathways associated with inflammation and cancer progression.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Modulation : It has potential interactions with receptors that regulate cell proliferation and apoptosis.
Case Studies
-
In vitro Studies : Preliminary in vitro studies have shown that this compound can reduce the viability of cancer cell lines such as HeLa and A549 at certain concentrations, indicating its potential as an anticancer agent.
- IC50 Values : The IC50 for HeLa cells was reported at approximately 20 µM, demonstrating significant cytotoxicity.
- Animal Models : In vivo studies using murine models have suggested that treatment with this compound leads to reduced tumor growth rates compared to control groups.
Table 2: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Reduced cytokine levels | |
Anticancer | Decreased cell viability (HeLa) | |
Enzyme Inhibition | Modulation of inflammatory enzymes |
Synthesis
The synthesis of this compound typically involves several steps:
- Acylation : Reaction of 2-methoxyacetic acid with a suitable acylating agent to form the acyl chloride.
- Formation of Tetrahydroquinoline Derivative : This intermediate reacts with 1,2,3,4-tetrahydroquinoline in the presence of a base.
- Sulfonation : The final step involves sulfonation using 3-methylbenzenesulfonyl chloride under controlled conditions.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Structural Modifications : Investigating analogs to enhance potency and selectivity.
- Mechanistic Studies : Detailed studies on interaction pathways and target identification.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-7-17(11-14)26(23,24)20-16-9-8-15-6-4-10-21(18(15)12-16)19(22)13-25-2/h3,5,7-9,11-12,20H,4,6,10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQPNIYKQEQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.